molecular formula C8H8N4S B1487166 3-(thiophen-2-yl)-1H-pyrazole-4-carboximidamide CAS No. 2097971-38-3

3-(thiophen-2-yl)-1H-pyrazole-4-carboximidamide

Cat. No.: B1487166
CAS No.: 2097971-38-3
M. Wt: 192.24 g/mol
InChI Key: XBRLGJUYFWSTAA-UHFFFAOYSA-N
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Description

3-(Thiophen-2-yl)-1H-pyrazole-4-carboximidamide is a heterocyclic compound that features a thiophene ring fused to a pyrazole ring with a carboximidamide group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(thiophen-2-yl)-1H-pyrazole-4-carboximidamide typically involves the condensation of thiophene derivatives with hydrazine and subsequent reactions to introduce the carboximidamide group. One common method involves the reaction of 2-thiophenecarboxaldehyde with hydrazine hydrate to form 2-thiophenecarbohydrazide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the condensation and cyclization steps, as well as advanced purification techniques such as recrystallization and chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

3-(Thiophen-2-yl)-1H-pyrazole-4-carboximidamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboximidamide group can be reduced to form corresponding amines.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Thiophen-2-yl)-1H-pyrazole-4-carboximidamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Thiophen-2-yl)-1H-pyrazole-4-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. The exact molecular targets and pathways involved depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Thiophen-2-yl)-1H-pyrazole-4-carboximidamide is unique due to the combination of the thiophene and pyrazole rings with a carboximidamide group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable target for research and development .

Properties

IUPAC Name

5-thiophen-2-yl-1H-pyrazole-4-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4S/c9-8(10)5-4-11-12-7(5)6-2-1-3-13-6/h1-4H,(H3,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBRLGJUYFWSTAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=C(C=NN2)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(thiophen-2-yl)-1H-pyrazole-4-carboximidamide
Reactant of Route 2
3-(thiophen-2-yl)-1H-pyrazole-4-carboximidamide
Reactant of Route 3
3-(thiophen-2-yl)-1H-pyrazole-4-carboximidamide
Reactant of Route 4
3-(thiophen-2-yl)-1H-pyrazole-4-carboximidamide
Reactant of Route 5
3-(thiophen-2-yl)-1H-pyrazole-4-carboximidamide
Reactant of Route 6
3-(thiophen-2-yl)-1H-pyrazole-4-carboximidamide

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